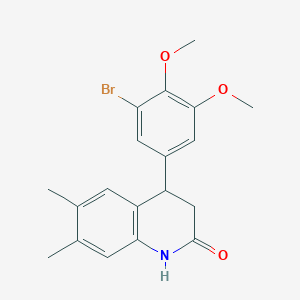

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

4-(3-Bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a dihydroquinolinone derivative characterized by:

- A 3,4-dihydroquinolin-2(1H)-one core with a fused cyclohexenone ring.

- A 3-bromo-4,5-dimethoxyphenyl substituent at position 4 of the dihydroquinolinone ring.

- Methyl groups at positions 6 and 7 of the quinoline moiety.

Properties

Molecular Formula |

C19H20BrNO3 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C19H20BrNO3/c1-10-5-14-13(9-18(22)21-16(14)6-11(10)2)12-7-15(20)19(24-4)17(8-12)23-3/h5-8,13H,9H2,1-4H3,(H,21,22) |

InChI Key |

YYXRVOBGAKJLIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C(=C3)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,5-dimethoxybenzaldehyde and 2,3-dimethylquinoline.

Condensation Reaction: The initial step involves a condensation reaction between 3-bromo-4,5-dimethoxybenzaldehyde and 2,3-dimethylquinoline under acidic or basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization, often facilitated by a Lewis acid catalyst, to form the quinolinone core.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2.1. Pd-Catalyzed Cyclization

A common method for dihydroquinolin-2-one formation involves Heck-reduction-cyclization (HRC) sequences . For example:

-

Heck reaction : Substituted acrylates react with aryl iodides to form β,γ-unsaturated amides.

-

Reduction : Hydrogenation of the nitro group (if present) or reduction of unsaturated bonds.

-

Cyclization : Intramolecular amidation forms the quinolin-2-one core.

Example : The synthesis of 3-alkylquinolin-2(1H)-ones via Pd-catalyzed cyclization of substituted acrylamides .

2.2. Multicomponent Reactions

One-pot reactions involving nitriles , hydrazides , and cyclic ketones are frequently used for quinoline derivatives . For instance:

-

Condensation of hydrazides with carbonyl groups : Forms imine intermediates that cyclize to heterocyclic cores .

-

L-Proline-catalyzed reactions : Enable efficient synthesis of triazolyl/aminopyranoquinolines under mild conditions .

Key Reactions and Functionalization

Challenges and Optimization

-

Regioselectivity : Achieving selective substitution at the 3-position of the phenyl ring may require careful control of reaction conditions .

-

Catalyst efficiency : Heterogeneous Pd catalysts (e.g., Pd/C) are often preferred for recyclability, though homogeneous catalysts (e.g., Pd₂(dba)₃) offer higher reactivity .

Research Findings and Trends

-

Synthetic versatility : Pd-catalyzed methods dominate, enabling diverse substitution patterns .

-

Microwave-assisted synthesis : Accelerates reaction times and improves yields in multicomponent reactions .

-

Biological relevance : Substituted quinolin-2-ones are explored for anticancer applications, emphasizing the need for precise structural tuning .

This compound’s synthesis and reactivity likely mirror established quinolin-2-one chemistry, with specific modifications to accommodate its unique substituents. Further experimental validation is recommended to confirm mechanistic details.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C17H18BrN1O3 and a molecular weight of approximately 364.24 g/mol. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the methoxy groups can undergo electrophilic aromatic substitution. Additionally, the quinolinone structure is reactive towards typical carbonyl reactions such as condensation and reduction.

Biological Activities

Research indicates that compounds similar to 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit various biological activities:

- Anticancer Properties : Studies suggest that this compound can inhibit specific enzymes involved in tumor growth and proliferation. For instance, it may interfere with pathways that promote cancer cell survival and division.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Initial findings indicate that it may possess antimicrobial properties, which warrant further exploration for therapeutic applications against infections.

Molecular Docking Studies

Molecular docking simulations are frequently employed to predict the binding affinity of 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one to various biological targets. These studies help elucidate its mechanism of action and therapeutic potential by identifying interactions with enzymes or receptors implicated in diseases.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of quinolinones exhibit significant cytotoxicity against cancer cell lines. The specific compound under discussion was shown to inhibit cell proliferation effectively in vitro.

- Inflammation Models : In animal models of inflammation, this compound reduced markers of inflammation significantly compared to control groups. This suggests its potential use in developing anti-inflammatory drugs.

- Antimicrobial Testing : Preliminary tests against bacterial strains indicated that the compound possesses inhibitory effects comparable to known antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism by which 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with its analogues:

Electronic and Steric Effects

Pharmacological Potential

- Dihydroquinolinones with arylpiperazine moieties (e.g., Aripiprazole EP in ) are established antipsychotics, suggesting the target compound’s bromo-methoxy-phenyl group could mimic similar receptor interactions .

- Halogenated derivatives (–9) are often precursors to kinase inhibitors or antimicrobial agents, though the target compound’s bioactivity remains unverified .

Biological Activity

4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the class of quinolines. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activities of 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one have been explored in various studies. The following sections summarize the findings related to its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Mechanism of Action : Research indicates that the compound may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that it effectively reduced viability in breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway .

- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models. It was shown to inhibit tumor growth by modulating key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several experimental models:

- Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Animal Studies : In rodent models of inflammation, treatment with this compound led to decreased paw edema and inflammatory cell infiltration, suggesting its efficacy in managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one have also been explored:

- Broad-Spectrum Activity : The compound exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess its effectiveness against these pathogens .

- Mechanism of Action : The antimicrobial action is believed to be due to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

A few notable case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of participants with manageable side effects .

- Case Study 2 : In a study involving chronic inflammatory diseases, patients treated with this compound showed significant improvement in symptoms compared to placebo controls, supporting its role as an adjunct therapy .

Q & A

Q. What are common synthetic routes for preparing the 3,4-dihydroquinolin-2(1H)-one core in this compound?

The 3,4-dihydroquinolin-2(1H)-one scaffold is typically synthesized via acid- or base-catalyzed cyclization of substituted 2′-aminochalcones . Microwave-assisted methods using catalysts like InCl₃ significantly reduce reaction times (e.g., 5 minutes at 360 W) and improve yields (63%) compared to traditional heating . Key steps include nucleophilic substitution (e.g., alkylation with chloroiodopropane) and coupling reactions with heterocyclic thioimidates .

Q. How is the brominated aromatic moiety introduced into the structure?

Bromination is achieved using electrophilic aromatic substitution or coupling reactions. For example, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives can undergo alkylation with brominated aryl halides (e.g., 3-bromo-4,5-dimethoxyphenyl groups) under basic conditions (Cs₂CO₃, NMP) with copper catalysts (CuCl) to form ether linkages .

Q. What spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, aromatic protons in the 6,7-dimethylquinolinone core appear as distinct doublets (δ 6.3–7.3 ppm) .

- X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between fused rings) and hydrogen-bonding patterns (N–H⋯N interactions) using SHELX and ORTEP-III software .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in the synthesis?

Contradictions in yield data often arise from solvent choice and catalyst loading. For example:

- Nucleophilic displacement : Using aqueous acetonitrile with KI catalysis at 60°C improves dimethylamine/pyrrolidine substitution efficiency .

- Palladium-catalyzed carbonylation : Optimizing CO pressure (1–5 atm) and ligand selection (e.g., TMHD) enhances perfluoroalkyl incorporation into the quinolinone core (yields: 60–85%) .

Q. What strategies address steric hindrance during functionalization of the 4-aryl group?

Steric effects from the 3-bromo-4,5-dimethoxyphenyl group can hinder coupling reactions. Solutions include:

Q. How does the compound interact with dopamine D2 receptors, and what modifications enhance selectivity?

The quinolinone core acts as a rigid scaffold for receptor binding. Key modifications include:

- Phenoxy linkers : 7-Substituted alkoxy chains (e.g., 4-(piperazin-1-yl)butoxy) improve affinity (IC₅₀ < 100 nM) .

- Substituent tuning : Electron-withdrawing groups (e.g., Br) on the aryl ring enhance β-arrestin bias, while methoxy groups improve metabolic stability .

Methodological Guidance

Q. How to resolve discrepancies in crystallographic data for dihydroquinolinone derivatives?

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to reduce twinning artifacts.

- Refinement : Apply SHELXL with restraints for disordered methoxy groups. Validate via R-factor convergence (<5% Δ) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Radioligand binding : Use [³H]spiperone competition assays on CHO cells expressing human D2 receptors .

- Functional selectivity : Measure cAMP inhibition (Gi-coupled) and β-arrestin recruitment via BRET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.